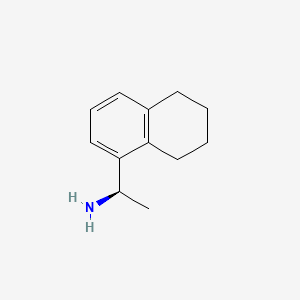

(S,S)-Solifenacin Succinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

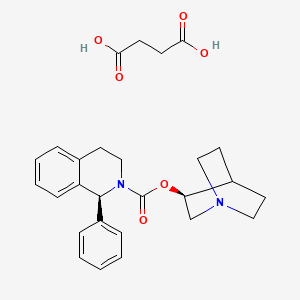

Succinic acid is a water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters . It is also used in foods as a sequestrant, buffer, and a neutralizing agent .

Synthesis Analysis

The synthesis of succinate derivatives has been reported to show limitations in terms of preparation and biocompatibility . To solve these shortcomings, therefore, other technologies have been adopted: ionic liquids (eutectic solvents), chemo-enzymatic systems and chemo-enzymatic systems on a catalytic surface .

Molecular Structure Analysis

The molecular structure of succinate derivatives can be determined using methods such as Single-Crystal X-Ray Diffraction (SCXRD) analysis . The functional groups contained in the molecule under consideration can be identified via FT-IR analysis .

Chemical Reactions Analysis

The high crude glycerol concentration was found to result in low succinic acid production due to the presence of minor chemical components such as sodium chloride in the crude glycerol which affected PEP carboxykinase and pyruvate kinase, targeting on the energy balance of the cells .

Physical And Chemical Properties Analysis

Succinic acid is a water-soluble, colorless crystal with an acid taste . It is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters .

Applications De Recherche Scientifique

Diabetes Research

Summary of the Application

The succinate–succinate receptor 1 (SUCNR1) axis plays a significant role in diabetes . Succinate, a key dicarboxylic acid in energy metabolism, has been identified as a potential biomarker for diabetes .

Methods of Application

The succinate–SUCNR1 axis can be manipulated for better diabetes management through pharmacological modulation of SUCNR1 and innovative approaches to manage succinate concentrations, such as succinate administration and indirect strategies like microbiota modulation .

Results or Outcomes

The succinate–SUCNR1 axis offers a rich landscape for understanding the intricate connections within metabolic diseases, like diabetes, and indicates promising pathways for developing new therapeutic strategies .

Intestinal Inflammation Research

Summary of the Application

Succinate has been associated with intestinal inflammation. Elevated succinate levels within the gut lumen have been reported in association with microbiome disturbances (dysbiosis), as well as in patients with inflammatory bowel disease (IBD) and animal models of intestinal inflammation .

Methods of Application

Recent studies indicate that succinate can activate immune cells via its specific surface receptor, succinate receptor 1 (SUCNR1), and enhance inflammation .

Results or Outcomes

The role of succinate in inflammatory processes within the gut mucosal immune system is still unclear. However, the succinate–SUCNR1 signaling could potentially play a role in gut immune functions .

Obesity Research

Summary of the Application

Obesity is a risk factor for many chronic diseases related to the overexpansion of adipose tissue during obesity, leading to metabolic dysfunction and ectopic lipids . Previous studies reported a close relationship between succinate and obesity and its co-morbidities, and studies have also reported on its anti-obesity potential .

Methods of Application

To confirm its efficacy in obesity interventions, mice with obesity induced by a high-fat diet were supplemented with succinate (1.5% m / v in drinking water) for 11 weeks without changing the diet .

Results or Outcomes

After succinate supplementation, it was found that succinate significantly decreased subcutaneous adipose tissue and triglyceride contents. The adipocytes’ sizes all significantly decreased in both subcutaneous and visceral adipose tissue . Succinate significantly enhanced lipolysis in adipose tissue, whereas the expression of lipogenesis-related genes remained unchanged .

Cancer Research

Summary of the Application

Succinate can function as an oncometabolite in tumorigenesis and cancer progression .

Methods of Application

Succinate can induce post-translational modifications (PTMs) of proteins through succinylation .

Results or Outcomes

The role of succinate in cancer progression is still under investigation. However, it is believed that succinate could potentially play a significant role in the development and progression of cancer .

Inflammation and Ischemia/Reperfusion Injury Research

Summary of the Application

Succinate serves as an essential circulating metabolite within the tricarboxylic acid (TCA) cycle and functions as a substrate for succinate dehydrogenase (SDH), thereby contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states, including chronic inflammation, ischemia/reperfusion (IR) injury .

Methods of Application

Recent studies have elucidated the pivotal involvement of succinate and SDH in immunity beyond metabolic processes, particularly in the context of cancer . Current scientific endeavors are concentrated on comprehending the functional repercussions of metabolic modifications, specifically pertaining to succinate and SDH, in immune cells operating within a hypoxic milieu .

Results or Outcomes

The efficacy of targeting succinate and SDH alterations to manipulate immune cell functions in hypoxia-related diseases have been demonstrated . Consequently, a comprehensive understanding of succinate’s role in metabolism and the regulation of SDH is crucial for effectively targeting succinate and SDH as therapeutic interventions to influence the progression of specific diseases .

Biodegradable Polymer Research

Summary of the Application

Bio-polybutylene succinate (PBS) is a biodegradable polymer obtained from renewable feedstock having physical–mechanical properties like traditional low-density polyethylene (LDPE) . PBS is employed by many manufacturing sectors, from biomedical to agri-food and cosmetics .

Methods of Application

Although some studies have already evaluated the resistance of PBS to photodegradation caused by natural outdoor solar .

Results or Outcomes

The results of these studies are still under investigation. However, it is believed that PBS could potentially play a significant role in the development and progression of various manufacturing sectors .

Orientations Futures

Propriétés

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-NSLUPJTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-Solifenacin Succinate | |

CAS RN |

862207-71-4 |

Source

|

| Record name | (1S,3′S)-Solifenacin succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862207-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)